molecular formula C29H22N2OS B5213640 N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide

Cat. No.: B5213640
M. Wt: 446.6 g/mol
InChI Key: VIKMYMVYBPZPKQ-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide: is a complex organic compound that features a thiazole ring substituted with diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide typically involves the reaction of 4,5-diphenyl-1,3-thiazole-2-amine with 2,2-diphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its unique structural features.

Industry: In the industrial sector, this compound may be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and diphenyl groups allow for strong binding interactions, which can modulate the activity of the target molecule. This modulation can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

  • N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylpropanamide
  • N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide
  • N-(4,5-diphenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Uniqueness: N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the diphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2OS/c32-28(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-29-30-26(23-17-9-3-10-18-23)27(33-29)24-19-11-4-12-20-24/h1-20,25H,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKMYMVYBPZPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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